molecular formula C22H22ClN3O3 B6583624 methyl 8-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate CAS No. 1251625-53-2

methyl 8-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583624
CAS RN: 1251625-53-2
M. Wt: 411.9 g/mol
InChI Key: QXWAYZHLZOMWEO-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . Quinolines and their derivatives have been found to exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory activities .


Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. It also has various substituents, including a methyl group, a chloro group, an oxo group, and an ethylamino group .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These can include electrophilic and nucleophilic substitution reactions, as well as reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and spectral properties .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the target they interact with. Some quinoline derivatives have been found to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

methyl 8-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-29-22(28)18-20(15-8-4-9-16(23)19(15)25-21(18)27)24-11-13-26-12-5-7-14-6-2-3-10-17(14)26/h2-4,6,8-10H,5,7,11-13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWAYZHLZOMWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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